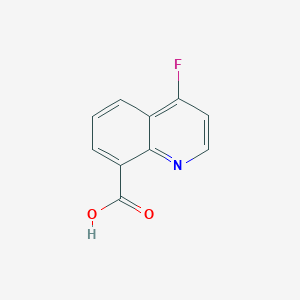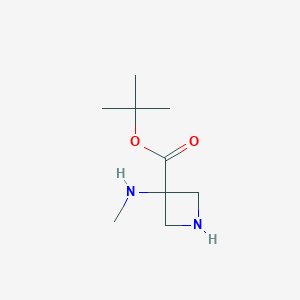![molecular formula C10H10N2O2 B11907293 Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, which makes it an interesting subject for various chemical and biological studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
類似化合物との比較
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Methyl Ester
- Pyrrolopyrazine derivatives
Uniqueness
Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) |
InChIキー |
MRLZCTRCSGUOMR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CN2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




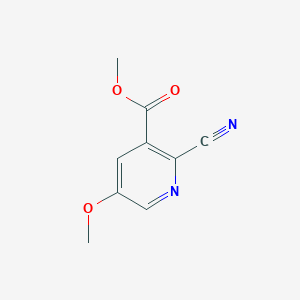
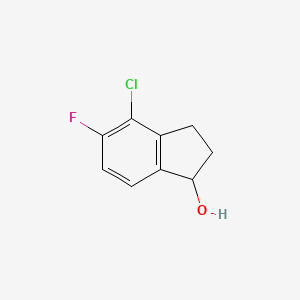
![2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907253.png)
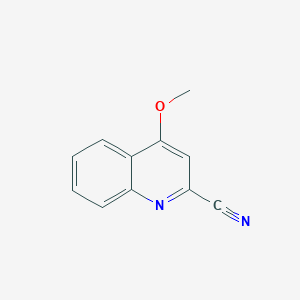
![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
